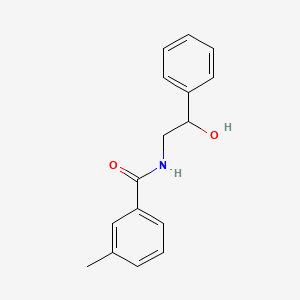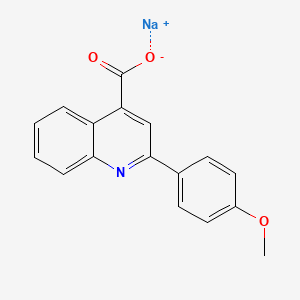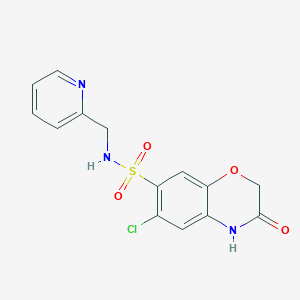
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and related compounds involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and confirmed by elemental analysis and X-ray analysis, highlighting the compound's N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its analogs has been determined through single-crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide derivatives involve metabolic conversion to N-hydroxymethyl compounds and their stability under various conditions. These reactions provide insights into the compound's reactivity and potential metabolic pathways in biological systems (Ross et al., 1983).
Physical Properties Analysis
The physical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and its derivatives, including solubility, crystallinity, and thermal stability, are critical for their application in materials science. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in various studies (Mikrovannidis, 1985).
Chemical Properties Analysis
The chemical properties of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, such as reactivity with different chemical agents and potential as a catalyst for aerobic asymmetric oxidations, are explored through experimental and theoretical studies. These investigations highlight the compound's utility in organic synthesis and potential applications in developing new chemical processes (Capraro et al., 2014).
Wirkmechanismus
Target of Action
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, also known as Ohmefentanyl , is an extremely potent opioid analgesic drug which selectively binds to the μ-opioid receptor . The μ-opioid receptor is primarily responsible for the effects of opioids like pain relief, sedation, and euphoria.
Mode of Action
Ohmefentanyl interacts with its target, the μ-opioid receptor, by binding to it selectively . This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals being transmitted to the brain, thereby providing pain relief .
Biochemical Pathways
The primary biochemical pathway affected by Ohmefentanyl is the opioid signaling pathway. When Ohmefentanyl binds to the μ-opioid receptor, it inhibits the release of neurotransmitters like substance P and calcitonin gene-related peptide from the presynaptic nerve terminal. This inhibition prevents the transmission of pain signals to the brain .
Pharmacokinetics
Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Ohmefentanyl’s action is potent pain relief. By binding to the μ-opioid receptor, it inhibits the transmission of pain signals to the brain, providing powerful analgesia . It can also cause side effects typical of opioids, such as respiratory depression, nausea, and potential for dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ohmefentanyl. For example, factors such as pH can affect its stability and solubility, potentially impacting its bioavailability and efficacy . Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s effects .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)16(19)17-11-15(18)13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAJDDAYBBXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)

![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)